2-Chloro-4-(4-cyclopentylphenyl)pyridine
Description
2-Chloro-4-(4-cyclopentylphenyl)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a 4-cyclopentylphenyl substituent at the 4-position of the pyridine ring. The cyclopentyl group contributes to increased lipophilicity, which may enhance membrane permeability and bioavailability, while the chlorine atom at the 2-position is known to influence electronic properties and binding interactions in biological systems .
Properties
Molecular Formula |
C16H16ClN |
|---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
2-chloro-4-(4-cyclopentylphenyl)pyridine |
InChI |
InChI=1S/C16H16ClN/c17-16-11-15(9-10-18-16)14-7-5-13(6-8-14)12-3-1-2-4-12/h5-12H,1-4H2 |
InChI Key |
LERKBPVMRUWMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-4-(4-cyclopentylphenyl)pyridine with analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity: The 2-chloro substituent is critical for antiviral activity. For example, 2-Chloro-4-(trifluoromethoxy)pyridine demonstrated enhanced anti-TMV (Tobacco Mosaic Virus) activity compared to non-chlorinated analogs . This suggests that the chlorine atom in this compound may similarly enhance interactions with viral targets. Antimicrobial activity in derivatives like Q(1-14) correlates with electron-withdrawing substituents (e.g., NO₂, Cl) on the phenyl ring, which improve membrane penetration . The cyclopentyl group in the target compound may further optimize lipophilicity for such applications.
Melting Points: High melting points (268–287°C) in Q(1-14) derivatives indicate strong intermolecular forces, likely due to hydrogen bonding from amino and carbonyl groups . The absence of polar groups in this compound may result in a lower melting point, though experimental data is needed.
Synthetic Routes: Similar compounds (e.g., Q(1-14)) are synthesized via multi-component reactions involving substituted anilines and cyclohexanediones in ethanol/piperidine . The target compound could be synthesized analogously, substituting 4-cyclopentylaniline for phenylamine derivatives.
Safety and Handling :
- Chlorinated pyridines (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) require precautions against inhalation and skin contact. The target compound likely shares these hazards, necessitating proper personal protective equipment (PPE) during handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
